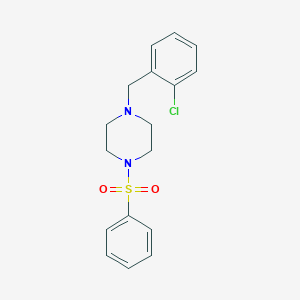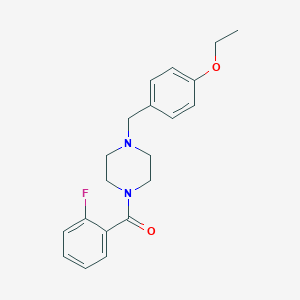
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine, also known as CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitters, receptors, and enzymes in the body. 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety. In cancer research, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have vasodilatory and anti-inflammatory effects, which can improve blood flow and reduce inflammation.
Advantages and Limitations for Lab Experiments
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine also has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine. In neuroscience, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine and its potential as a treatment for depression and anxiety disorders. In cancer research, further studies are needed to determine the optimal dose and administration of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine for inhibiting tumor growth. In cardiovascular disease, further studies are needed to determine the long-term effects of 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine on blood flow and inflammation. Additionally, further studies are needed to develop more efficient synthesis methods for 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine and to explore its potential as a drug delivery vehicle for other therapeutic compounds.
In conclusion, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound with significant potential for therapeutic applications in various fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in the body. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(2-chlorobenzyl)piperazine with phenylsulfonyl chloride in the presence of a base. The resulting compound can then be purified through recrystallization.
Scientific Research Applications
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have potential as a treatment for depression and anxiety disorders. In cancer research, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, 1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have potential as a vasodilator and anti-inflammatory agent.
properties
Product Name |
1-(2-Chlorobenzyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)23(21,22)16-7-2-1-3-8-16/h1-9H,10-14H2 |
InChI Key |
RFQWABFKDMESSD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)






![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
